Unguisin B

Description

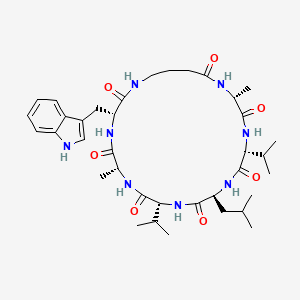

This compound has been reported in Aspergillus unguis with data available.

Structure

2D Structure

Properties

IUPAC Name |

(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCFDPSTGTYYBQ-MDODTGCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Unguisin B: A Technical Guide to its Discovery and Fungal Origins

For Immediate Release

QINGDAO, China – In the intricate world of natural product discovery, the emergence of novel bioactive compounds from fungal sources continues to drive innovation in drug development. This whitepaper provides a comprehensive technical overview of Unguisin B, a cyclic heptapeptide (B1575542) with a unique structural architecture. We delve into its initial discovery, the producing fungal organisms, and the elucidation of its non-ribosomal biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of fungal secondary metabolites and their potential therapeutic applications.

Executive Summary

This compound is a member of the unguisin family of cyclic heptapeptides, distinguished by the incorporation of a γ-aminobutyric acid (GABA) residue within its macrocyclic structure.[1][2][3] First isolated from the marine-derived fungus Emericella unguis, its intriguing structure and potential bioactivity have prompted further investigation into its natural origins and biosynthetic machinery.[1][2] This guide synthesizes the available scientific literature to present a detailed account of the discovery, isolation, and characterization of this compound. Furthermore, it outlines the current understanding of its genetic blueprint and the enzymatic assembly line responsible for its production in various Aspergillus species.

Discovery and Producing Organisms

This compound was first reported in 1999 as a novel cyclic heptapeptide isolated from a marine-derived strain of Emericella unguis.[1][2] It was discovered alongside the closely related analogue, Unguisin A.[2] Subsequent research has identified this compound in other fungal species, including Aspergillus heteromorphus and Aspergillus candidus, indicating a broader distribution within the Aspergillus genus.[3][4][5] The teleomorph Emericella unguis is now taxonomically referred to as Aspergillus unguis.[6]

These discoveries highlight the metabolic potential of marine and terrestrial fungi as a source of complex and structurally diverse natural products. The producing organisms are typically cultivated on solid media, such as rice, to induce the production of secondary metabolites like this compound.[7]

Physicochemical and Structural Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques and mass spectrometry.[1][2] The absolute stereochemistry of the constituent amino acids was determined using Marfey's method.[2][3]

| Property | Value | Reference |

| Molecular Formula | C40H54N8O7 | [2] |

| Molecular Weight | 758.9 g/mol | [2] |

| Amino Acid Composition | cyclo-(D-Ala-L-Val-L-Leu-L-Ala-D-Val-D-Trp-GABA) | [2][6] |

| Appearance | Not explicitly stated, typically a white amorphous solid after purification. | N/A |

Caption: Table 1. Summary of Physicochemical Properties of this compound.

Experimental Protocols

Fungal Cultivation and Extraction

The production of this compound is typically achieved through solid-state fermentation of the producing fungal strain.

-

Cultivation: The fungus, for example Aspergillus heteromorphus CBS 117.55, is cultivated on a solid rice medium.[7] The specifics of media composition and incubation conditions (temperature, duration) are critical for optimal yield.

-

Extraction: The solid culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.[7]

-

Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

-

Initial Fractionation: The organic-soluble extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD).[7]

-

Final Purification: Fractions containing this compound are further purified using semi-preparative HPLC-PDA to yield the pure compound.[7]

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.[3]

-

NMR Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are conducted to establish the planar structure and sequence of amino acid residues.[3][7]

-

Stereochemistry Determination (Marfey's Method):

-

This compound is hydrolyzed to its constituent amino acids using 6 N HCl.[2]

-

The hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[2]

-

The resulting diastereomeric derivatives are analyzed by HPLC and their retention times are compared to those of authentic D- and L-amino acid standards similarly derivatized.[2][3]

-

Biosynthesis of this compound

The origin of this compound is non-ribosomal, a hallmark of many complex fungal peptides.[2] Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC).[3][5]

Caption: Proposed biosynthetic pathway for this compound.

The key enzymatic players in the biosynthesis of this compound include:

-

Alanine Racemase (UngC/UgsC): This enzyme catalyzes the conversion of L-alanine to D-alanine, which serves as the starter unit for the synthesis.[3][5] In some characterized unguisin BGCs, the gene encoding this enzyme is located outside the main cluster.[5][8]

-

Non-Ribosomal Peptide Synthetase (NRPS - UngA/UgsA): This large, multi-domain enzyme is the central assembly line for the peptide. It consists of seven modules, each responsible for the recognition, activation, and incorporation of a specific amino acid.[3][5] The NRPS recruits the various amino acid building blocks and catalyzes the formation of peptide bonds to create a linear heptapeptide intermediate.[9] The final domain, a thioesterase, is responsible for the cyclization and release of the mature this compound molecule.[9]

Recent studies on the biosynthesis of related unguisins have also identified a methyltransferase (UgsB) responsible for the β-methylation of a phenylalanine precursor, highlighting the potential for enzymatic tailoring that contributes to the structural diversity of this peptide family.[8][9]

Caption: Workflow for this compound isolation and characterization.

Conclusion and Future Outlook

This compound represents a fascinating example of the complex secondary metabolism of fungi. Its discovery and the subsequent elucidation of its biosynthetic pathway have provided valuable insights into the generation of structural diversity in non-ribosomally synthesized peptides. The detailed methodologies presented in this guide offer a framework for the continued exploration of fungal metabolomes. Future research will likely focus on elucidating the specific biological activities of this compound, exploring its potential as a drug lead, and leveraging synthetic biology approaches to engineer novel analogues with enhanced therapeutic properties. The unguisin biosynthetic machinery, with its modular NRPS, presents a prime target for such bioengineering efforts.

References

- 1. Unguisins A and B: new cyclic peptides from the marine-derived fungus emericella unguis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Unguisin B Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin B is a cyclic heptapeptide (B1575542) belonging to the unguisin family of natural products, which are characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids within their macrocyclic structure. These compounds have garnered interest in the scientific community due to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound and its analogues, their biosynthetic pathways, detailed experimental protocols for their isolation and characterization, and a summary of their reported biological activities.

Fungal Strains Producing this compound and Related Metabolites

Several fungal species, predominantly within the genus Aspergillus, have been identified as producers of this compound and other members of the unguisin family. The strains are often isolated from marine environments, suggesting a unique ecological niche for the production of these secondary metabolites.

| Fungal Strain | Produced Unguisin(s) | Reference(s) |

| Aspergillus heteromorphus CBS 117.55 | This compound, Unguisin J | [1][2][3] |

| Aspergillus violaceofuscus CBS 115571 | Unguisin A, this compound | [2][3] |

| Emericella unguis (marine-derived) | Unguisin A, this compound, Unguisin C, Unguisin D | [4] |

| Aspergillus candidus MEFC1001 (marine-derived) | Unguisin A, Unguisin E, Unguisin F, Unguisin K | [5] |

| Aspergillus unguis | Unguisin A | [6] |

Note: Emericella is a former genus name for the sexual state of some Aspergillus species.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a multi-enzyme complex, primarily a non-ribosomal peptide synthetase (NRPS), encoded by a biosynthetic gene cluster (BGC). The core of this machinery is a large, modular NRPS enzyme, often designated as UngA or UgsA.

Key Enzymes and their Roles:

-

Non-Ribosomal Peptide Synthetase (NRPS - UngA/UgsA): This is the central enzyme responsible for the assembly of the peptide backbone. It is composed of multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The NRPS also catalyzes the final cyclization and release of the mature unguisin peptide.

-

Alanine Racemase (UngC/UgsC): This enzyme is crucial for providing the D-alanine precursor, which is a key component of the unguisin scaffold. It catalyzes the conversion of L-alanine to D-alanine. In some fungal strains, the gene encoding this enzyme is located within the unguisin BGC, while in others, it is found elsewhere in the genome.[5]

-

Methyltransferase (UgsB): In the biosynthesis of some unguisin analogues, a methyltransferase is responsible for the β-methylation of a phenylalanine precursor, leading to the incorporation of a β-methylphenylalanine residue.[5]

-

Hydrolase (UngD): An intriguing hydrolase has been identified in some unguisin BGCs that can linearize the cyclic unguisin peptides in vitro, although the physiological relevance of this activity is not yet fully understood.

Proposed Biosynthetic Pathway of this compound:

The biosynthesis of this compound initiates with the selection and activation of the precursor amino acids by the respective adenylation (A) domains of the NRPS modules. The activated amino acids are then tethered to the thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. The final heptapeptide is then cyclized and released from the NRPS, likely by a terminal condensation or thioesterase domain.

Experimental Protocols

Fungal Cultivation and this compound Production

1. Culture Media:

-

Solid Rice Medium: This is a commonly used medium for the production of unguisins by Aspergillus heteromorphus.[7]

-

Preparation: Autoclave 90 g of rice and 150 mL of distilled water in a 500 mL Erlenmeyer flask at 121°C for 20 minutes.

-

-

LPM Medium: A preferred liquid medium for unguisin production by Aspergillus candidus.[5]

-

Composition (per liter): 9 g glucose, 10 g sucrose, 1 g yeast extract, 1 g peptone, 1 g sodium acetate (B1210297), 0.04 g KH₂PO₄, 0.1 g MgSO₄, 5 g soybean meal, 1.5 g CaCO₃. Adjust pH to 6.8.

-

2. Inoculation and Incubation:

-

Solid Culture: Inoculate the autoclaved rice medium with a spore suspension (e.g., 1 mL) of the fungal strain. Incubate statically at 25°C for 21 days.[7]

-

Liquid Culture: Inoculate 50 mL of LPM medium with 10⁵ fresh spores. Incubate at 28°C on a rotary shaker at 220 rpm for 7 days.[5]

Extraction and Purification of this compound

1. Extraction:

-

Solid Culture: After incubation, grind the fungal mass and extract exhaustively with ethyl acetate (EtOAc). Dry the EtOAc extract using a rotary evaporator.[7]

-

Liquid Culture: Extract the fermentation broth three times with an equal volume of EtOAc. Concentrate the combined organic layers to yield the crude extract.[5]

2. Purification Workflow:

The purification of this compound typically involves a multi-step chromatographic process.

3. High-Performance Liquid Chromatography (HPLC):

-

Preparative HPLC:

-

Column: Kinetex RP18 (250 mm × 30 mm i.d., 5 μm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) in water, both containing 0.05% formic acid.

-

Gradient Program: A linear gradient from 20% to 100% MeCN.

-

Flow Rate: 18 mL/min.

-

-

Semi-preparative HPLC:

-

Column: Premier RP18 (250 mm × 10 mm i.d., 5 μm).

-

Detection: UV at 210 nm.

-

Mobile Phase and Gradient: Similar to preparative HPLC, but with a shallower gradient optimized for the separation of target compounds.

-

Structure Elucidation

1. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the exact mass and molecular formula of the purified compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The concentration should ideally be in the range of 1-5 mM.[8][9]

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

-

2D NMR: A suite of 2D NMR experiments is essential for complete structure elucidation:

-

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, primarily for elucidating amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for sequencing the amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.

-

3. Stereochemistry Determination:

-

Marfey's Method: This is a standard method for determining the absolute stereochemistry of amino acids. It involves the hydrolysis of the peptide, derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analysis of the diastereomeric derivatives by HPLC, comparing their retention times with those of derivatized authentic D- and L-amino acid standards.[1]

Biological Activity and Quantitative Data

While extensive biological screening data for this compound is limited, the unguisin family of peptides has been investigated for various activities.

| Compound | Biological Activity | Quantitative Data | Reference(s) |

| Unguisin A | Anion Receptor | High affinity for phosphate (B84403) and pyrophosphate. | [10] |

| Unguisins (general) | Cytotoxicity | No significant cytotoxicity observed at 50 µM against a panel of human cancer cell lines (e.g., normal human embryonic kidney and liver cells, and six cancer cell lines). | [5] |

| Unguisins (general) | Antimicrobial Activity | Some reports suggest moderate antibacterial activity, while others show no detectable activity in growth inhibition assays. Specific MIC values for this compound are not consistently reported. | [10] |

Further research is needed to fully elucidate the pharmacological potential of this compound.

Signaling Pathways and Regulation

The production of secondary metabolites in Aspergillus species is tightly regulated by complex signaling networks. While specific regulatory pathways for unguisin biosynthesis are not yet fully elucidated, it is likely governed by global regulators of secondary metabolism.

Potential Regulatory Elements:

-

Pathway-Specific Transcription Factors: Many biosynthetic gene clusters in Aspergillus contain a pathway-specific transcription factor that directly controls the expression of the genes within the cluster. The presence and role of such a regulator in the unguisin BGC require further investigation.[7]

-

Global Regulators:

-

LaeA and the Velvet Complex (VeA, VelB): This is a key regulatory system that controls the expression of numerous secondary metabolite gene clusters in response to light and other environmental cues.

-

G-protein Signaling: G-protein coupled receptors (GPCRs) and downstream signaling cascades (e.g., PKA, MAPK pathways) are involved in sensing environmental signals and modulating secondary metabolism.[5]

-

-

Environmental Factors: The production of secondary metabolites is often influenced by culture conditions such as nutrient availability (carbon, nitrogen sources), pH, and temperature.

Conclusion

This compound and its congeners represent a fascinating class of fungal secondary metabolites with unique structural features. This guide has provided a detailed overview of the fungal strains that produce these compounds, the intricate enzymatic machinery responsible for their biosynthesis, and the experimental methodologies for their study. While the full extent of their biological activities and the specific regulatory networks controlling their production remain to be fully explored, the information presented herein serves as a valuable resource for researchers in natural product chemistry, drug discovery, and fungal biotechnology. Further investigation into this family of cyclic peptides holds promise for the discovery of novel therapeutic agents and a deeper understanding of fungal secondary metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ymcamerica.com [ymcamerica.com]

- 5. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nmr-bio.com [nmr-bio.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. researchgate.net [researchgate.net]

Unveiling Unguisin B: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biosynthetic origins of Unguisin B, a cyclic heptapeptide (B1575542) of interest for its unique structure and potential biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite produced by filamentous fungi, primarily belonging to the genus Aspergillus. To date, the most well-documented natural source of this compound is the fungal strain Aspergillus heteromorphus CBS 117.55.[1][2][3] It is co-isolated with a related compound, Unguisin J, from solid cultures of this organism.[1][2][3] Other species within the Aspergillus genus, such as Aspergillus violaceofuscus and Emericella unguis (now classified as Aspergillus unguis), are known to produce structurally similar unguisins, suggesting that other members of this genus may also harbor the potential to produce this compound.[4][5]

Experimental Protocols

Cultivation of Aspergillus heteromorphus CBS 117.55

Detailed protocols for the cultivation of Aspergillus heteromorphus for this compound production involve solid-state fermentation, which is known to induce the production of a diverse array of secondary metabolites in fungi.

Materials:

-

Aspergillus heteromorphus CBS 117.55 culture

-

Rice (e.g., long-grain white rice)

-

Deionized water

-

Erlenmeyer flasks or other suitable culture vessels

-

Autoclave

-

Incubator

Protocol:

-

Medium Preparation: A solid rice medium is prepared. While the exact rice-to-water ratio for the specific experiment yielding 14.1 mg of this compound is not detailed in the primary literature, a general approach involves adding an equal volume of deionized water to a given weight of rice (e.g., 100 g of rice and 100 mL of water) in an Erlenmeyer flask.

-

Sterilization: The flasks containing the rice medium are autoclaved at 121°C for 20-30 minutes to ensure sterility.

-

Inoculation: After the medium has cooled to room temperature, it is inoculated with a spore suspension or mycelial plugs of Aspergillus heteromorphus CBS 117.55.

-

Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature, typically between 25-28°C, for a period of 14 to 21 days. The incubation is carried out in the dark to prevent photodegradation of metabolites.

Extraction of this compound

Following incubation, the entire solid culture is harvested for the extraction of secondary metabolites.

Materials:

-

Fungal culture from solid-state fermentation

-

Organic solvent (e.g., ethyl acetate (B1210297), methanol, or a mixture thereof)

-

Large beaker or flask for extraction

-

Shaker

-

Filtration apparatus (e.g., cheesecloth, filter paper, Buchner funnel)

-

Rotary evaporator

Protocol:

-

Harvesting: The fungal biomass and rice medium are scraped from the culture flasks.

-

Solvent Extraction: The harvested material is soaked in a suitable organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound. The solvent should be added in a sufficient volume to completely submerge the culture material (e.g., a 3:1 solvent-to-culture volume ratio).

-

Agitation: The mixture is agitated on a shaker for several hours to ensure efficient extraction of the metabolites into the solvent. This process is typically repeated three times.

-

Filtration and Concentration: The organic extract is filtered to remove the solid biomass. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is achieved through a multi-step high-performance liquid chromatography (HPLC) process.[6]

Table 1: HPLC Purification Parameters for this compound [6]

| Parameter | Preparative HPLC | Semi-Preparative HPLC |

| Column | Kinetex RP18 (250 mm × 30 mm i.d., 5 µm) | Premier RP18 (250 mm × 10 mm i.d., 5 µm) |

| Mobile Phase A | H₂O + 0.05% formic acid | H₂O |

| Mobile Phase B | MeCN + 0.05% formic acid | MeCN |

| Gradient | 20–100% B | 65:35 to 35:65 (A:B) over 20 min |

| Flow Rate | 18 mL/min | 3.0 mL/min |

| Detection | PDA (λmax = 254 nm) | UV (λmax = 210 nm) |

Protocol:

-

Preparative HPLC: The crude extract is first fractionated by preparative HPLC. The fractions are collected based on the elution profile.

-

Semi-Preparative HPLC: Fractions containing this compound are then subjected to semi-preparative HPLC for final purification to yield the pure compound. From a representative culture, 14.1 mg of this compound was isolated.[6]

Stereochemical Analysis by Marfey's Method

The absolute stereochemistry of the amino acid residues in this compound is determined by Marfey's method.[6][7]

Materials:

-

Purified this compound (approx. 0.3 mg)

-

6 N HCl

-

1 N NaHCO₃

-

1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone

-

2 N HCl

-

LC-MS system

Protocol:

-

Acid Hydrolysis: this compound is hydrolyzed in 6 N HCl at 115°C for 20 hours to break the peptide bonds and release the constituent amino acids.

-

Derivatization: The dried hydrolysate is dissolved in 1 N NaHCO₃, and then reacted with a solution of FDAA in acetone. The reaction mixture is incubated at 40°C for 1 hour.

-

Quenching: The reaction is stopped by the addition of 2 N HCl.

-

LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by LC-MS. The retention times are compared with those of derivatized authentic D- and L-amino acid standards to determine the stereochemistry of each amino acid in this compound.

Quantitative Data

The following table summarizes the quantitative data for this compound.

Table 2: Quantitative Data for this compound

| Parameter | Value | Source Organism | Reference |

| Yield | 14.1 mg | Aspergillus heteromorphus CBS 117.55 | [6] |

| Molecular Formula | C₄₁H₅₈N₈O₈ | Aspergillus heteromorphus CBS 117.55 | [1] |

| Molecular Weight | 794.95 g/mol | Aspergillus heteromorphus CBS 117.55 | [1] |

Note: The yield is reported from a single cultivation experiment, and the initial amount of solid medium was not specified in the primary literature.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow a pathway analogous to that of Unguisins A and B, which is orchestrated by a non-ribosomal peptide synthetase (NRPS) enzymatic complex.[1]

Key Enzymes:

-

Non-Ribosomal Peptide Synthetase (NRPS) - UngA: A large, multi-domain enzyme responsible for the sequential addition of the constituent amino acids and the final cyclization of the peptide chain. The modular nature of the NRPS dictates the sequence of the peptide.

-

Alanine Racemase - UngC: An enzyme that converts L-alanine to D-alanine, which is the first amino acid incorporated into the this compound structure.

The proposed biosynthetic pathway involves the sequential activation and condensation of the amino acid precursors on the NRPS template, followed by a cyclization and release step to yield the final macrocyclic structure of this compound.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Biosynthesis of Unguisin B in Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a class of cyclic heptapeptides produced by various fungi, including several species of Aspergillus. These natural products exhibit a range of biological activities, making them of interest for drug discovery and development. Unguisin B, a prominent member of this family, is synthesized via a sophisticated non-ribosomal peptide synthetase (NRPS) pathway. This technical guide provides an in-depth overview of the biosynthesis of this compound in Aspergillus, detailing the genetic basis, enzymatic machinery, and proposed biochemical transformations. The guide includes a summary of available production data, detailed experimental protocols for studying the biosynthetic pathway, and visual representations of the key processes to facilitate a comprehensive understanding for researchers in the field.

Introduction to this compound

This compound is a cyclic heptapeptide (B1575542) characterized by the presence of non-proteinogenic amino acids, including γ-aminobutyric acid (GABA) and D-amino acids.[1][2] The core structure of unguisins is assembled by a large, multi-modular enzyme known as a non-ribosomal peptide synthetase (NRPS).[3] The structural diversity within the unguisin family arises from the incorporation of different amino acid residues at specific positions in the peptide chain.[1][2] this compound and its analogues have garnered attention for their potential biological activities, which are attributed to their unique cyclic structure and the presence of GABA, conferring conformational flexibility.[3]

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). In Aspergillus candidus, this cluster is referred to as the ugs cluster.[3] A similar cluster, designated ung, is responsible for unguisin production in Aspergillus violaceofuscus.[1]

Key Genes and Their Functions:

| Gene | Enzyme | Function in this compound Biosynthesis | Reference |

| ugsA (ungA) | UgsA (NRPS) | A heptamodular non-ribosomal peptide synthetase responsible for the sequential condensation of the seven amino acid precursors, cyclization, and release of the final heptapeptide. | [1][3] |

| ugsB | UgsB (Methyltransferase) | Catalyzes the methylation of phenylpyruvic acid (Ppy) to β-methylphenylpyruvate (β-mPpy), a precursor for the β-methylphenylalanine residue found in some unguisins. | [3] |

| ugsC (ungC) | UgsC (Alanine Racemase) | An alanine (B10760859) racemase that converts L-alanine to D-alanine, providing the starter unit for the NRPS assembly line. In some species, this gene is located outside the main BGC. | [1][3] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded in the ugs/ung BGC. The proposed pathway involves the following key stages:

-

Precursor Modification: The biosynthesis is initiated with the modification of precursor molecules. The alanine racemase, UgsC, converts L-alanine into D-alanine, which serves as the starter unit for the NRPS.[3] In the case of unguisins containing a β-methylphenylalanine residue, the methyltransferase UgsB catalyzes the methylation of phenylpyruvic acid (Ppy) to yield β-methylphenylpyruvate (β-mPpy) prior to its incorporation into the growing peptide chain.[3]

-

Non-Ribosomal Peptide Synthesis: The core of the biosynthetic machinery is the heptamodular NRPS, UgsA. Each module of UgsA is responsible for the recognition, activation, and incorporation of a specific amino acid. The assembly line proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next. The adenylation (A) domain of each module selects the specific amino acid, the thiolation (T) domain tethers the activated amino acid and the growing peptide, and the condensation (C) domain catalyzes the formation of the peptide bond.[1]

-

Cyclization and Release: Once the linear heptapeptide has been assembled on the final module of UgsA, a terminal condensation or thioesterase (TE) domain catalyzes the intramolecular cyclization and release of the mature this compound molecule.[1]

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

While precise quantitative data on this compound production is limited in the published literature, studies involving gene knockouts in Aspergillus candidus provide qualitative and semi-quantitative insights into the roles of the biosynthetic genes.

Table 1: Relative Production of Unguisins in Aspergillus candidus Mutants

| Strain | Relevant Genotype | Unguisin K (1) & A (2) Production | Unguisin E (3) & F (4) Production (β-methylated) | Reference |

| Wild Type | ugsA+, ugsB+ | +++ | +++ | [3] |

| ΔugsA | Knockout of NRPS | - | - | [3] |

| ΔugsB | Knockout of Methyltransferase | +++ | - | [3] |

Note: Production levels are inferred from HPLC chromatograms presented in the cited literature. '+++' indicates production comparable to wild type, and '-' indicates no detectable production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

Fungal Strains and Culture Conditions for Unguisin Production

Protocol 1: Fermentation of Aspergillus candidus for Unguisin Production

-

Strain Maintenance: Maintain Aspergillus candidus strains on Potato Dextrose Agar (PDA) plates. Incubate at 28°C for 3 days for sporulation.

-

Inoculum Preparation: Collect fresh spores from a mature PDA plate and prepare a spore suspension in sterile water. Adjust the concentration to 10^5 spores/mL.

-

Fermentation:

-

Inoculate 50 mL of Liquid Production Medium (LPM) in a 250 mL flask with the spore suspension.

-

LPM Composition (per liter):

-

Glucose: 9 g

-

Sucrose: 10 g

-

Yeast Extract: 1 g

-

Peptone: 1 g

-

Sodium Acetate: 1 g

-

KH₂PO₄: 0.04 g

-

MgSO₄: 0.1 g

-

Soybean Meal: 5 g

-

CaCO₃: 1.5 g

-

Adjust pH to 6.8 with dilute HCl.

-

-

Incubate the culture at 28°C with shaking at 220 rpm for 7 days.

-

-

Extraction and Analysis: After fermentation, the culture broth and mycelia can be extracted with an organic solvent (e.g., ethyl acetate) for subsequent analysis by HPLC or LC-MS.

Gene Knockout in Aspergillus

Protocol 2: Protoplast-Mediated Gene Knockout

This protocol is a generalized procedure for gene knockout in Aspergillus and should be adapted with specific primers and selection markers for the target gene (e.g., ugsA, ugsB).

-

Construct Preparation: Generate a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the upstream and downstream regions of the target gene. This can be achieved through fusion PCR.

-

Protoplast Preparation:

-

Inoculate Aspergillus spores in a liquid medium and grow to the mid-log phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

-

Resuspend the mycelia in a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate until protoplasts are formed.

-

Separate the protoplasts from the mycelial debris by filtration and centrifugation.

-

-

Transformation:

-

Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl₂).

-

Add the gene knockout cassette DNA to the protoplast suspension.

-

Add PEG solution to induce DNA uptake.

-

Incubate on ice and then at room temperature.

-

-

Regeneration and Selection:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Incubate until transformants appear.

-

-

Verification: Screen the resulting transformants by PCR and Southern blotting to confirm the correct integration of the knockout cassette and deletion of the target gene.

In Vitro Enzymatic Assays

Protocol 3: UgsC (Alanine Racemase) Activity Assay

-

Enzyme Preparation: Heterologously express and purify the UgsC protein (e.g., from an E. coli expression system).

-

Reaction Mixture (50 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

2.0 mM L-alanine or D-alanine (substrate)

-

100 µM Pyridoxal-5'-phosphate (PLP) (cofactor)

-

10 µM purified UgsC enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Derivatization and Analysis:

-

Lyophilize the reaction product.

-

Derivatize the amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

-

Analyze the derivatized products by LC-MS to detect the conversion of L-alanine to D-alanine or vice versa.

-

Protocol 4: UgsB (Methyltransferase) Activity Assay

-

Enzyme Preparation: Heterologously express and purify the UgsB protein.

-

Reaction Mixture (100 µL total volume):

-

20 mM Tris-HCl buffer (pH 7.5)

-

20 µM purified UgsB enzyme

-

100 µM Phenylpyruvic acid (Ppy) (substrate)

-

1 mM S-adenosylmethionine (SAM) (methyl donor)

-

-

Incubation: Incubate the reaction mixture at 30°C for 2 hours.

-

Termination and Analysis:

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by LC-MS to detect the formation of β-methylphenylpyruvate.

-

Analytical Methods

Protocol 5: LC-MS Analysis of Unguisins

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 5% acetonitrile (B52724) in water + 0.05% formic acid.

-

Mobile Phase B: 100% acetonitrile + 0.05% formic acid.

-

Gradient: A linear gradient suitable for separating the different unguisin analogues.

-

Flow Rate: Approximately 0.6 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis: Full scan mode to detect the molecular ions of the expected unguisins, and tandem MS (MS/MS) for structural confirmation.

-

For quantitative analysis, a validated method with appropriate standards and internal standards would be required.

-

Visualizations of Experimental Workflows

Gene Knockout Workflow

Caption: Workflow for gene knockout in Aspergillus.

In Vitro Enzyme Assay Workflow

Caption: General workflow for in vitro enzyme assays.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus is a fascinating example of fungal natural product assembly. The elucidation of the roles of the core NRPS UgsA, the methyltransferase UgsB, and the alanine racemase UgsC has provided a solid foundation for understanding how this cyclic heptapeptide is constructed. However, several areas warrant further investigation. The precise kinetic parameters of the biosynthetic enzymes remain to be determined, which would provide a more quantitative understanding of the pathway's efficiency. Furthermore, the substrate specificity of the adenylation domains of UgsA could be explored in more detail to pave the way for the engineered biosynthesis of novel unguisin analogues with potentially enhanced biological activities. The development of robust quantitative analytical methods will also be crucial for optimizing fermentation conditions and for any future efforts in metabolic engineering to increase this compound titers. This technical guide serves as a comprehensive resource to aid researchers in these future endeavors.

References

An In-depth Technical Guide to the Unguisin B Non-ribosomal Peptide Synthetase Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a class of cyclic heptapeptides produced by various fungi, notably Aspergillus species, that incorporate the non-proteinogenic amino acid γ-aminobutyric acid (GABA). Unguisin B, a member of this family, is synthesized by a sophisticated enzymatic assembly line centered around a core non-ribosomal peptide synthetase (NRPS). This technical guide provides a comprehensive overview of the genetic and biochemical basis of this compound biosynthesis. It details the organization of the biosynthetic gene cluster, the domain architecture of the core NRPS, and the functions of accessory enzymes. Furthermore, this guide outlines detailed experimental protocols for the investigation of these systems and presents a model for the regulatory signaling pathways governing their expression. This document is intended to serve as a foundational resource for researchers engaged in the study of fungal natural products, NRPS enzymology, and the discovery of novel therapeutic agents.

Introduction to this compound and its Biosynthesis

Unguisins are cyclic heptapeptides that exhibit a range of biological activities. A distinctive feature of their structure is the presence of a γ-aminobutyric acid (GABA) residue within the cyclic structure. The biosynthesis of these peptides does not occur on ribosomes but is instead carried out by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs).

The biosynthesis of this compound involves a dedicated biosynthetic gene cluster (BGC), designated as the ugs cluster. This cluster encodes the core NRPS, UgsA, as well as accessory enzymes essential for the production of the final natural product. One such accessory enzyme, UgsB, is a methyltransferase, while another, an alanine (B10760859) racemase encoded by ugsC, is located outside the main cluster.[1][2][3][4] The core NRPS, UgsA, is a large, multi-modular enzyme that sequentially selects, activates, and condenses the constituent amino acids to form the heptapeptide (B1575542) backbone, which is then cyclized and released.[2][3][4]

The this compound Biosynthetic Gene Cluster (ugs)

The ugs biosynthetic gene cluster from Aspergillus candidus is responsible for the production of unguisins. The core of this cluster is the ugsA gene, which encodes the central NRPS enzyme. Flanking ugsA is the ugsB gene, encoding a methyltransferase. An essential gene for the provision of the D-alanine starter unit, ugsC, which encodes an alanine racemase, is found outside of this primary cluster.[1][2][3][4]

Core NRPS Gene: ugsA

The ugsA gene encodes a heptamodular NRPS. Each module is responsible for the incorporation of one amino acid into the growing peptide chain. The domains within each module facilitate the recognition, activation, and covalent tethering of the specific amino acid substrate.

Accessory Genes: ugsB and ugsC

-

ugsB (Methyltransferase): This enzyme is responsible for a key pre-modification step. It methylates phenylpyruvic acid to produce β-methylphenylpyruvate. This modified precursor is then incorporated as β-methylphenylalanine by the NRPS assembly line.[1][2][3][4]

-

ugsC (Alanine Racemase): Located outside the main BGC, UgsC catalyzes the conversion of L-alanine to D-alanine. D-alanine serves as the starter unit for the entire biosynthetic process.[1][2][3][4]

Domain Organization of the UgsA NRPS

The UgsA NRPS is comprised of seven modules, each containing a set of catalytic domains that act in a coordinated fashion. The typical domain organization for a module is Condensation (C), Adenylation (A), and Thiolation (T). The A domain is responsible for recognizing and activating the cognate amino acid as an aminoacyl-adenylate. The T domain then covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm. The C domain catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

Proposed Modular Organization and Substrate Specificity of UgsA

The modular organization of UgsA is predicted based on the structure of the resulting unguisin peptides. The relaxed substrate specificity of some adenylation domains accounts for the production of multiple unguisin congeners by a single NRPS.[5][6][7]

Table 1: Proposed Modular Organization and Substrate Specificity of the UgsA NRPS for Unguisin Biosynthesis

| Module | Adenylation (A) Domain Substrate | Condensation (C) Domain | Thiolation (T) Domain | Epimerization (E) Domain | Notes |

| 1 | D-Alanine | C | T | E | Starter module; D-Ala is supplied by UgsC. |

| 2 | L-Leucine / L-Valine | C | T | Relaxed specificity leads to different unguisins. | |

| 3 | L-Phenylalanine / β-mPhe | C | T | β-mPhe precursor is synthesized by UgsB. | |

| 4 | L-Valine | C | T | ||

| 5 | L-Alanine | C | T | ||

| 6 | L-Tryptophan | C | T | ||

| 7 | γ-Aminobutyric acid (GABA) | C | T | Termination module with a terminal C-domain for cyclization and release. |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the Ugs enzymes. The pathway begins with the generation of the necessary precursors, followed by the sequential assembly on the NRPS template, and concludes with the cyclization and release of the final product.

Regulation of the ugs Gene Cluster

While the specific regulatory network controlling the ugs gene cluster has not been fully elucidated, it is likely governed by global regulators of secondary metabolism in Aspergillus, such as LaeA.[1][2][3][4][8] LaeA is a master regulator that influences the expression of numerous BGCs. Its activity is modulated by upstream signaling cascades, including G-protein coupled receptors and the cAMP-dependent protein kinase A (PKA) pathway.

Quantitative Data

Specific quantitative data on this compound production yields and the kinetic parameters of the Ugs enzymes are not extensively available in the public literature. The following tables are presented as templates to guide future research and data presentation.

Table 2: Example of this compound Production Data from a Hypothetical Fermentation Study

| Fermentation Medium | Incubation Time (days) | This compound Titer (mg/L) |

| Potato Dextrose Broth | 7 | Data not available |

| Czapek-Dox Broth | 7 | Data not available |

| Rice Medium | 14 | Data not available |

| YES Medium | 14 | Data not available |

Table 3: Hypothetical Kinetic Parameters for Ugs Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| UgsA (A-domain 2) | L-Leucine | Data not available | Data not available | Data not available |

| UgsA (A-domain 2) | L-Valine | Data not available | Data not available | Data not available |

| UgsB | Phenylpyruvic Acid | Data not available | Data not available | Data not available |

| UgsC | L-Alanine | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Gene Knockout of ugsA in Aspergillus candidus

This protocol is based on established methods for gene disruption in Aspergillus species using homologous recombination.[1][2][4][6][8]

Materials:

-

Aspergillus candidus wild-type strain

-

Plasmid containing the hygromycin B phosphotransferase (hph) gene

-

High-fidelity DNA polymerase

-

Primers for amplifying the 5' and 3' flanking regions of ugsA and the hph marker

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG solution (e.g., 40% PEG 4000)

-

Regeneration medium with and without hygromycin B

Procedure:

-

Construct the Knockout Cassette: a. Design primers to amplify ~1.5 kb regions directly upstream (5' flank) and downstream (3' flank) of the ugsA open reading frame. b. Design primers to amplify the hph resistance cassette. Include overhangs on these primers that are complementary to the 3' end of the 5' flank and the 5' end of the 3' flank. c. Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the hph marker. d. Purify the PCR products. e. Join the three fragments using fusion PCR to create a linear knockout cassette consisting of the hph marker flanked by the ugsA homologous regions.

-

Prepare Protoplasts: a. Grow A. candidus mycelia in liquid culture. b. Harvest and wash the mycelia. c. Resuspend the mycelia in an osmotic stabilizer solution containing protoplasting enzymes. d. Incubate until a sufficient number of protoplasts are released. e. Separate the protoplasts from the mycelial debris by filtration and wash with the osmotic stabilizer.

-

Transformation: a. Mix the purified knockout cassette with the protoplasts. b. Add PEG solution to induce DNA uptake. c. Plate the transformation mixture on regeneration medium. d. Overlay with a top agar (B569324) containing hygromycin B after a period of initial recovery.

-

Verification: a. Isolate individual transformants that grow on the selective medium. b. Isolate genomic DNA from the putative mutants. c. Perform diagnostic PCR using primers that anneal outside the flanking regions used for the cassette and within the hph gene to confirm homologous recombination. d. Grow the confirmed mutants in a suitable production medium and analyze the culture extracts by LC-MS to confirm the absence of this compound production.[3]

In Vitro Characterization of UgsA Adenylation Domains

This protocol describes the ATP-PPi exchange assay, a standard method to determine the substrate specificity of NRPS adenylation domains.[5][9][10][11][12]

Materials:

-

Purified UgsA adenylation domain (can be expressed heterologously in E. coli)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

-

ATP

-

Sodium pyrophosphate (PPi)

-

[32P]-labeled PPi

-

Various amino acid substrates to be tested

-

Activated charcoal solution

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, unlabeled PPi, and [32P]-PPi. b. Add the purified adenylation domain enzyme. c. Initiate the reaction by adding the amino acid substrate to be tested.

-

Incubation: a. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Quenching and ATP Adsorption: a. Stop the reaction by adding an activated charcoal solution. The charcoal will bind the ATP, including any newly formed [32P]-ATP.

-

Washing: a. Pellet the charcoal by centrifugation. b. Wash the charcoal pellet multiple times with a wash buffer (e.g., water or a phosphate (B84403) buffer) to remove any unbound [32P]-PPi.

-

Quantification: a. Resuspend the final charcoal pellet in scintillation fluid. b. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [32P]-ATP formed, which reflects the activity of the adenylation domain with the tested amino acid substrate.

-

Data Analysis: a. Compare the radioactivity counts for each amino acid substrate to determine the substrate specificity profile of the adenylation domain. b. For kinetic analysis, perform the assay with varying concentrations of the preferred amino acid substrate to determine Km and kcat values.

Conclusion

The this compound non-ribosomal peptide synthetase system represents a fascinating example of fungal natural product biosynthesis. The coordinated action of the core NRPS, UgsA, and accessory enzymes results in the production of a complex cyclic peptide. While significant progress has been made in elucidating the biosynthetic pathway, further research is needed to fully characterize the enzymatic mechanisms, quantify production, and understand the regulatory networks that control the expression of the ugs gene cluster. The methodologies and information presented in this guide provide a solid foundation for future investigations into this and other NRPS-derived natural products, which hold significant promise for the development of new pharmaceuticals.

References

- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A nonradioactive high-throughput assay for screening and characterization of adenylation domains for nonribosomal peptide combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for Unguisin B (NMR, MS)

A Technical Guide to the Spectroscopic Data of Unguisin B

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data for this compound, a cyclic heptapeptide (B1575542) of interest. The information is presented to facilitate further research and development efforts.

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆ at 500 MHz and 125 MHz, respectively[1][2].

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | Amino Acid | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | D-Ala | 49.5 | 4.15, m |

| α-CH | 18.2 | 1.18, d (7.1) | |

| β-CH₃ | 171.0 | 8.14, d (7.1) | |

| CO | |||

| 2 | D-Val | 58.9 | 4.01, t (8.2) |

| α-CH | 30.5 | 1.95, m | |

| β-CH | 19.4 | 0.82, d (6.8) | |

| γ-CH₃ | 18.7 | 0.78, d (6.7) | |

| γ'-CH₃ | 172.1 | 7.98, d (8.8) | |

| CO | |||

| 3 | L-Leu | 52.8 | 4.35, m |

| α-CH | 40.1 | 1.55, m; 1.45, m | |

| β-CH₂ | 24.5 | 1.65, m | |

| γ-CH | 23.1 | 0.88, d (6.5) | |

| δ-CH₃ | 21.8 | 0.83, d (6.5) | |

| δ'-CH₃ | 172.1 | 8.44, d (7.9) | |

| CO | |||

| 4 | D-Val | 57.9 | 3.98, t (8.1) |

| α-CH | 30.6 | 1.92, m | |

| β-CH | 19.5 | 0.80, d (6.7) | |

| γ-CH₃ | 18.5 | 0.75, d (6.6) | |

| γ'-CH₃ | 172.6 | 7.89, d (8.7) | |

| CO | |||

| 5 | D-Ala | 49.3 | 4.25, m |

| α-CH | 18.0 | 1.25, d (7.0) | |

| β-CH₃ | 171.1 | 8.35, d (7.2) | |

| CO | |||

| 6 | D-Trp | 54.5 | 4.45, m |

| α-CH | 27.8 | 3.15, dd (14.5, 4.5); 3.05, dd (14.5, 6.5) | |

| β-CH₂ | 110.0 | 10.82, s | |

| Indole C-2 | 127.5 | 7.15, s | |

| Indole C-3 | 136.2 | ||

| Indole C-3a | 123.8 | 7.50, d (7.9) | |

| Indole C-4 | 118.5 | 6.97, t (7.5) | |

| Indole C-5 | 121.0 | 7.07, t (7.6) | |

| Indole C-6 | 111.4 | 7.33, d (8.1) | |

| Indole C-7 | 118.0 | ||

| Indole C-7a | 172.6 | 7.43, d (8.5) | |

| CO | |||

| 7 | GABA | 35.8 | 3.10, m; 2.95, m |

| α-CH₂ | 25.6 | 1.65, m | |

| β-CH₂ | 32.9 | 2.10, t (7.2) | |

| γ-CH₂ | 173.1 | 7.95, t (5.6) | |

| CO |

Note: The identification of this compound was confirmed by comparing its ¹H and ¹³C NMR data with previously reported values[1][2].

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of complex natural products like this compound.

Table 2: HRESIMS Data for Unguisin J (a closely related analogue)

| Ion | m/z [M+H]⁺ | Calculated Formula | Calculated m/z | Δ (ppm) |

| [M+H]⁺ | 773.4338 | C₄₁H₅₇N₈O₇⁺ | 773.4345 | 0.9 |

| [M+Na]⁺ | 795.4162 | C₄₁H₅₆N₈O₇Na⁺ | 795.4164 | 0.3 |

Note: While the specific HRESIMS data for this compound is not detailed in the primary reference, the data for the co-isolated and structurally similar Unguisin J is provided, demonstrating the methodology used[3][4]. Unguisins are a family of fungal cyclic heptapeptides that incorporate the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and up to five D-amino acids[1][3].

Experimental Protocols

The following sections detail the methodologies used for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from a solid culture of Aspergillus heteromorphus CBS 117.55[1][2].

Workflow for Isolation and Purification of this compound

Caption: Isolation and purification workflow for this compound.

The cultivation was performed on a rice solid medium. The resulting organic-soluble extract was subjected to fractionation using preparative High-Performance Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection (HPLC-PDA-ELSD). Final purification was achieved through semipreparative HPLC-PDA to yield pure this compound[1][2].

NMR Spectroscopy

1D and 2D NMR experiments were conducted to elucidate the structure of this compound[1][2].

-

Instrument : Varian INOVA 500 instrument.

-

Frequencies : ¹H at 500 MHz and ¹³C at 125 MHz.

-

Solvent : DMSO-d₆.

-

Reference : The chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals (DMSO-d₆ at δH 2.50 and δC 39.5)[2].

-

Experiments : The structural elucidation was supported by extensive 1D and 2D NMR spectroscopic analysis, including HSQC, HMBC, COSY, and 2D NOESY experiments[1][3].

Mass Spectrometry

HRESIMS/MS was used for the determination of the molecular formula[1][3].

-

Instrument : While the exact instrument for this compound is not specified, a related analysis on Unguisin J was performed on an instrument capable of HRESIMS and MS/MS.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode was used to detect [M+H]⁺ and [M+Na]⁺ ions[3][4].

Biosynthetic Pathway

Unguisins are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS)[3]. The biosynthesis of Unguisins A and B from Aspergillus violaceofuscus involves the NRPS UngA[3].

Proposed Biosynthetic Pathway of Unguisins

Caption: Biosynthesis of this compound via NRPS.

The biosynthesis starts with the conversion of L-alanine to D-alanine by the alanine (B10760859) racemase UngC. This D-alanine, along with other proteinogenic and non-proteinogenic amino acids, is then incorporated in a step-wise manner by the seven-module NRPS, UngA. The final step involves the cyclization and release of the mature cyclic heptapeptide, this compound[3].

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]

- 3. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

Unveiling the Bioactive Potential of the Unguisin Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unguisin family, a class of cyclic heptapeptides predominantly isolated from fungal species such as Aspergillus, presents a unique structural scaffold characterized by a high content of D-amino acids and a conserved γ-aminobutyric acid (GABA) moiety.[1] This distinct architecture has prompted investigations into their biological activities, revealing a spectrum of potential applications. This technical guide provides an in-depth overview of the known biological activities of the Unguisin family, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Core Biological Activities of the Unguisin Family

The biological activities of the Unguisin family are varied, though for many members, the full extent of their bioactivity is still under investigation. The primary activities reported in the literature include antimicrobial effects, cytotoxicity, and anion binding.

Data Presentation: Summary of Biological Activities

The following tables summarize the available quantitative and qualitative data on the biological activities of various members of the Unguisin family.

Table 1: Antimicrobial and Antifungal Activity of Unguisins

| Unguisin Member | Target Organism | Activity Type | Result | Citation(s) |

| Unguisin B | Staphylococcus aureus | Antibacterial | MIC: 62.5 µg/mL | [2] |

| Unguisin J | Candida albicans | Antifungal | MIC: 125 µg/mL | [2] |

| Unguisin A & B | Various Bacteria | Antibacterial | Moderate activity (quantitative data not specified) | [3] |

| Unguisin A | Various Bacteria | Antibacterial | No detectable activity in growth inhibition assays | [4] |

| Unguisin E & F | Various Bacteria & Fungi | Antibacterial/Antifungal | No significant activities detected | [3] |

Note: Conflicting reports exist in the literature regarding the antimicrobial properties of some Unguisins.

Table 2: Cytotoxicity of Unguisins

| Unguisin Member(s) | Cell Lines | Activity Type | Result (at 50 µM) | Citation(s) |

| Unguisin A, E, F, K | A549 (human non-small cell lung cancer), MKN-45 (human gastric cancer), HeLa (human cervical cancer), K-562 (human chronic myelogenous leukemia), MCF7 (human breast cancer), HepG2 (human hepatocellular carcinoma), L-02 (human normal liver cells), 293T (human embryonic kidney cells) | Cytotoxicity | No significant cytotoxic effects observed | [5] |

Table 3: Anion Binding Affinity of Unguisin A

| Unguisin Member | Ligand | Activity Type | Result | Citation(s) |

| Unguisin A | Phosphate (H₂PO₄⁻), Pyrophosphate (HP₂O₇³⁻) | Anion Receptor | High affinity (specific binding constants not reported) | [1][3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

a. Broth Microdilution Method (for Bacteria)

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar (B569324) plate. Colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), and the suspension is adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve the final desired inoculum concentration.

-

Preparation of Unguisin Solutions: The Unguisin compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the Unguisin dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the Unguisin that shows no visible turbidity (bacterial growth).

b. Broth Microdilution Method (for Fungi)

-

Preparation of Fungal Inoculum: A fungal culture is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Spores or yeast cells are harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

-

Preparation of Unguisin Solutions: Similar to the antibacterial assay, the Unguisin is serially diluted in a suitable broth medium (e.g., RPMI-1640) in a 96-well plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is read as the lowest concentration that causes a significant inhibition of growth compared to the growth control.

Cytotoxicity Assays

Cytotoxicity is typically assessed using cell-based assays that measure cell viability or proliferation.

a. Cell Counting Kit-8 (CCK-8) Assay

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize for 24 hours.

-

Compound Treatment: The Unguisin compounds, dissolved in culture medium, are added to the wells at various concentrations. A vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plate is incubated for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Addition of CCK-8 Reagent: 10 µL of CCK-8 solution is added to each well.

-

Final Incubation: The plate is incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Unguisin Biosynthesis Pathway

The biosynthesis of Unguisins is a complex process involving a multi-modular non-ribosomal peptide synthetase (NRPS). The following diagram illustrates the proposed biosynthetic pathway for Unguisins in Aspergillus candidus.[5]

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of Unguisin compounds using a cell-based assay such as the CCK-8 assay.

Conclusion

The Unguisin family of cyclic heptapeptides represents an intriguing area for natural product research. While reports on their biological activities are sometimes conflicting and quantitative data remains scarce for many family members, the available evidence suggests potential for antimicrobial applications and unique biochemical functions such as anion binding. The lack of significant cytotoxicity in the tested Unguisins is a promising characteristic for potential therapeutic development. Further research is warranted to fully elucidate the structure-activity relationships within this family, to resolve the discrepancies in reported antimicrobial activities, and to explore other potential biological targets. The elucidation of their biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with enhanced or novel activities. This guide serves as a foundational resource for researchers aiming to explore the therapeutic and scientific potential of the Unguisin family.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]

- 5. The Isolation, Structural Characterization, and Biosynthetic Pathway of Unguisin from the Marine-Derived Fungus Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Function of Unguisin B in Fungi: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisin B is a cyclic heptapeptide (B1575542) belonging to the unguisin family of secondary metabolites produced by various filamentous fungi, notably from the genus Aspergillus.[1][2] Despite its isolation and structural characterization, the precise biological function of this compound within its producing organism and its potential pharmacological activities remain largely enigmatic.[2] This technical guide synthesizes the current understanding of this compound, focusing on its putative functions based on available experimental evidence for this compound and its close analogue, Unguisin A. This document covers its biosynthesis, potential as an antimicrobial agent, and hypothesized role as an anion receptor. Detailed experimental protocols and conceptual workflows are provided to facilitate further research in this area.

Introduction

Fungi are prolific producers of a diverse array of secondary metabolites, including a significant number of cyclic peptides with a wide range of biological activities.[3][4] The unguisins are a class of cyclic heptapeptides characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids.[5] This structural feature imparts conformational flexibility, which may be crucial for their biological interactions.[4][5] While several unguisins have been isolated, their functional roles are not well-established. This guide focuses on this compound, summarizing the existing data to propose putative functions and providing a framework for future investigation.

Biosynthesis of this compound

This compound is synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) pathway.[5] The core enzyme, UngA, is a heptamodular NRPS responsible for the sequential addition of amino acid residues and the final cyclization of the peptide.[4] The biosynthesis is initiated with the incorporation of D-alanine, which is provided by an alanine (B10760859) racemase.[4] The subsequent amino acid residues are then added, followed by cyclization and release from the NRPS enzyme.

The biosynthesis of unguisins B and J in Aspergillus heteromorphus is proposed to originate from a single biosynthetic gene cluster (BGC).[6]

Putative Biological Functions

While the definitive biological role of this compound is yet to be elucidated, current research points towards two primary putative functions: antimicrobial activity and anion binding.

Antimicrobial Activity

Some members of the unguisin family have been reported to exhibit moderate antibacterial properties.[1] Specifically, this compound has been evaluated for its activity against the Gram-positive bacterium Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

| Compound | Target Organism | Assay Method | MIC (μg/mL) |

| This compound | Staphylococcus aureus | Broth microdilution | 62.5 |

Data extracted from a study on Unguisin J and B from Aspergillus heteromorphus.

In contrast, studies on the antifungal properties of related compounds, Unguisin E and F, did not show significant activity.[7] There is currently a lack of published data on the specific antifungal activity of this compound against various fungal species.

Anion Receptor

A significant putative function for the unguisin class of peptides is their ability to act as anion receptors. Extensive research on Unguisin A has demonstrated its capacity to bind various anions, with a particularly high affinity for phosphate (B84403) and pyrophosphate.[5] This interaction is thought to be mediated by the amide protons of the peptide backbone forming hydrogen bonds with the anion. Given the structural similarity between Unguisin A and this compound, it is highly probable that this compound also functions as an anion receptor. However, direct experimental data on the anion binding properties of this compound are not yet available.

Table 2: Anion Binding Affinities of Unguisin A (as a proxy for this compound)

| Anion | Binding Constant (K) in M⁻¹ |

| Dihydrogen Phosphate (H₂PO₄⁻) | 1,500 ± 200 |

| Pyrophosphate (HP₂O₇³⁻) | 1,200 ± 200 |

| Hydrogen Sulfate (HSO₄⁻) | 400 ± 50 |

| Chloride (Cl⁻) | 200 ± 30 |

| Bromide (Br⁻) | < 10 |

| Iodide (I⁻) | < 10 |

Data obtained from ¹H NMR titration experiments with Unguisin A.[5]

The ability to bind anions suggests a potential role for this compound in ion transport or sensing for the producing fungus.

Cytotoxicity Profile

Experimental Protocols

Isolation and Purification of this compound

-

Fungal Cultivation: Aspergillus heteromorphus CBS 117.55 is cultivated on a solid rice medium for 21 days at 25°C.[6]

-

Extraction: The cultured mass is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.

-

Fractionation and Purification: The crude extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient of water and acetonitrile (B52724) is typically used as the mobile phase. Fractions are collected and monitored by UV detection.

-

Final Purification: Fractions containing this compound are further purified by semi-preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][6]

Antimicrobial Susceptibility Testing